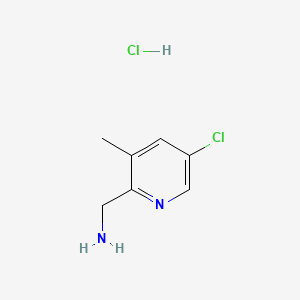

(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride

描述

(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride typically involves the chlorination of 3-methylpyridine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with considerations for cost, safety, and environmental impact .

化学反应分析

Types of Reactions

(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .

科学研究应用

(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

作用机制

The mechanism of action of (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

相似化合物的比较

Similar Compounds

- (5-Chloro-3-methylpyridin-2-yl)methanamine

- (5-Chloro-3-methylpyridine)

- (3-Methylpyridin-2-yl)methanamine

Uniqueness

(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and methyl groups on the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

生物活性

(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chlorine and methyl groups, which significantly influence its reactivity and biological interactions. The presence of these substituents allows for specific interactions with biological targets, enhancing its potential as a drug candidate.

The mechanism of action for this compound involves its role as a ligand that binds to various receptors and enzymes. This binding can modulate enzymatic activity and influence cellular pathways, leading to various biological effects. For instance, it has been shown to interact with mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in cancer biology .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiproliferative Activity

Recent studies have demonstrated that derivatives of (5-Chloro-3-methylpyridin-2-yl)methanamine exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from this scaffold showed GI50 values ranging from 29 nM to 78 nM, indicating potent inhibitory effects on cell growth .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It displayed selective activity against Chlamydia species, affecting inclusion numbers and morphology in infected cells. The mechanism appears to involve disruption of chlamydial replication processes .

In Vitro Toxicity Studies

Toxicity assessments indicate that this compound is relatively non-toxic to human cells at effective concentrations. In vitro studies using the MTT assay showed that the compound did not adversely affect cell viability at concentrations that exerted antiproliferative effects on cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences in biological activity among selected compounds:

| Compound Name | GI50 (nM) | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| This compound | 29 - 78 | Selective for Chlamydia | Low |

| (5-Fluoropyridin-3-yl)methanamine hydrochloride | 50 - 90 | Moderate against Gram-positive bacteria | Moderate |

| (6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride | 40 - 85 | Limited activity | Low |

This table highlights the superior antiproliferative activity of (5-Chloro-3-methylpyridin-2-yl)methanamine compared to its analogs, as well as its selective antimicrobial properties.

Case Studies and Research Findings

- Antiproliferative Studies : In a recent study, derivatives based on this compound were tested against several cancer cell lines. The results indicated that specific substitutions on the pyridine ring could enhance antiproliferative activity significantly, showcasing the importance of structure-activity relationships in drug design .

- Antimicrobial Efficacy : Another study focused on the antimicrobial potential of this compound revealed its effectiveness against Chlamydia, suggesting pathways for future antibiotic development targeting resistant strains .

- Toxicological Evaluation : Comprehensive toxicity studies have shown that the compound exhibits low toxicity profiles in human cell lines, making it a promising candidate for further development in therapeutic applications .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for (5-chloro-3-methylpyridin-2-yl)methanamine hydrochloride, and how is purity optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination of halogenated pyridine precursors. For example, halogenated pyridine derivatives (e.g., 5-chloro-3-methylpyridine-2-carbonitrile) may undergo reduction with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the primary amine, followed by HCl salt formation. Purity (>95%) is ensured via recrystallization in ethanol/water mixtures or column chromatography using silica gel with dichloromethane/methanol gradients . Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

- Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Pyridine ring protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns.

- Mass spectrometry (MS) : A molecular ion peak at m/z 174.6 (free base) and HCl adducts (e.g., m/z 210.6) validate molecular weight.

- FT-IR : N-H stretches (~3300 cm<sup>−1</sup>) and C-Cl vibrations (~650 cm<sup>−1</sup>) are diagnostic .

Q. How does the hydrochloride salt form influence solubility and stability?

- Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions. Stability studies recommend storage at 2–8°C under anhydrous conditions to prevent hydrolysis. Thermal gravimetric analysis (TGA) shows decomposition above 200°C .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing halogenated pyridine derivatives of this compound?

- Answer : Optimize solvent polarity (e.g., DMF for SNAr reactions) and temperature (60–80°C for 12–24 hours). Catalytic additives like KI (for Finkelstein reactions) or phase-transfer catalysts (e.g., TBAB) improve halogen exchange efficiency. Yields >70% are achievable with strict anhydrous conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Standardize protocols:

- Use MIC (minimum inhibitory concentration) assays with S. aureus (ATCC 25923) and E. coli (ATCC 25922).

- Validate cytotoxicity via mammalian cell lines (e.g., HEK-293) to rule out non-specific effects .

Q. How do substituent effects (e.g., Cl vs. Br at position 5) modulate receptor binding affinity?

- Answer : Chlorine’s electronegativity enhances π-π stacking with aromatic residues in enzyme active sites (e.g., CYP450 isoforms). Comparative molecular docking (AutoDock Vina) shows ΔG values for Cl-substituted analogs are −8.2 kcal/mol vs. −7.5 kcal/mol for Br analogs, suggesting tighter binding .

Q. Methodological Challenges and Solutions

Q. How to address poor solubility in non-polar solvents during coupling reactions?

- Answer : Use polar aprotic solvents (e.g., DMSO, DMF) or ionic liquids. For Suzuki-Miyaura couplings, employ Pd(OAc)2/XPhos catalysts with microwave-assisted heating (100°C, 30 min) to enhance reactivity .

Q. What analytical techniques quantify trace impurities in bulk synthesis?

- Answer :

- HPLC-UV/ELS : C18 column, 0.1% TFA in acetonitrile/water, detects impurities <0.1%.

- LC-MS/MS : Identifies side products (e.g., dechlorinated byproducts at m/z 158.5) .

属性

IUPAC Name |

(5-chloro-3-methylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-6(8)4-10-7(5)3-9;/h2,4H,3,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHDELNMWQMQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694177 | |

| Record name | 1-(5-Chloro-3-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-41-3 | |

| Record name | 1-(5-Chloro-3-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。